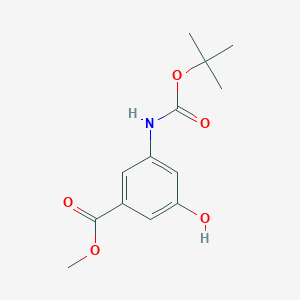![molecular formula C9H11ClFNO4S B13462837 (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride is a synthetic organic compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as sulfuryl fluoride (SO2F2) in the presence of a suitable catalyst . The amino acid backbone is then introduced through a coupling reaction, often using standard peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the fluorosulfonyl group, yielding a simpler phenylpropanoic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler phenylpropanoic acid derivatives.
Scientific Research Applications
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes the compound useful in studying enzyme inhibition and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-[3-(sulfonyl)phenyl]propanoic acid hydrochloride: Lacks the fluorine atom, which may result in different reactivity and binding properties.
(2S)-2-amino-3-[3-(chlorosulfonyl)phenyl]propanoic acid hydrochloride: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and interactions.
Uniqueness
The presence of the fluorosulfonyl group in (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H11ClFNO4S |
|---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-fluorosulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO4S.ClH/c10-16(14,15)7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
InChI Key |
SGVKNJPLWVAWTQ-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
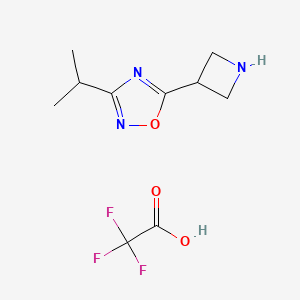
![7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
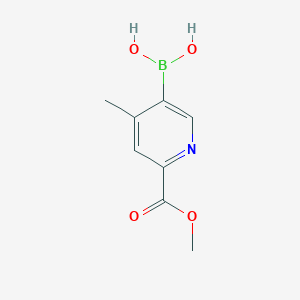

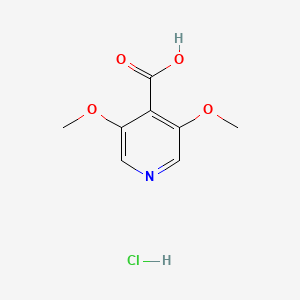
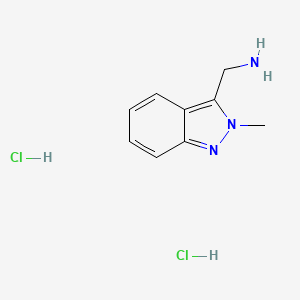
![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)
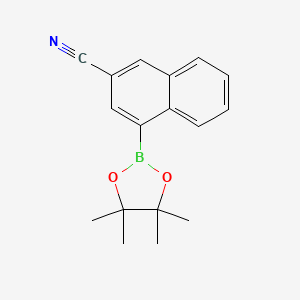
![1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one](/img/structure/B13462821.png)

